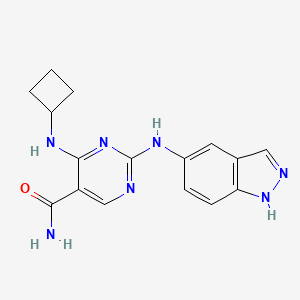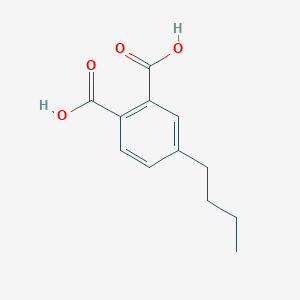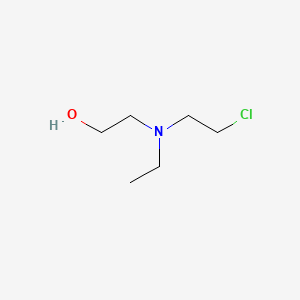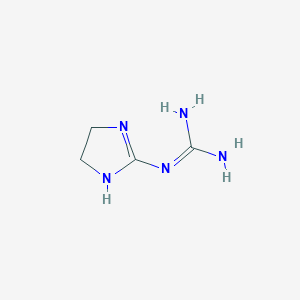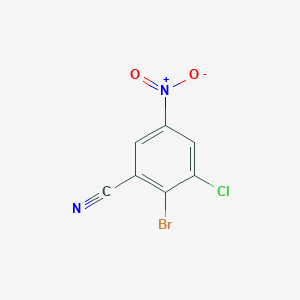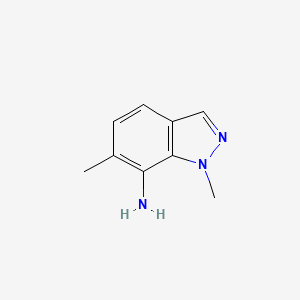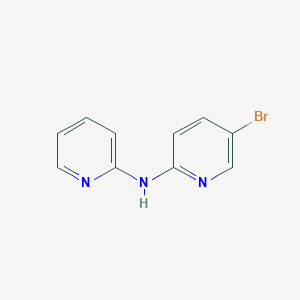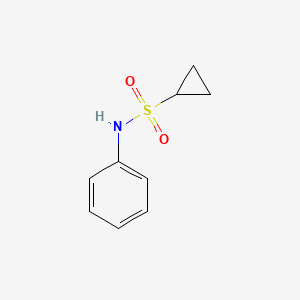![molecular formula C13H15N3O3 B15356594 5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)
5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile is a chemical compound characterized by its nitro group (-NO2) and cyano group (-CN) attached to a benzene ring, which is further substituted with a 2-pyrrolidin-1-ylethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile typically involves the nitration of 2-(2-pyrrolidin-1-ylethoxy)benzonitrile. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-amino-2-(2-pyrrolidin-1-ylethoxy)benzonitrile.
Substitution: The cyano group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and their derivatives.
Substitution: Cyanohydrins and other substituted benzonitriles.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological macromolecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the cyano group can participate in hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a cyano group.
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)aniline: Similar structure but with an amino group instead of a cyano group.
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile |
InChI |
InChI=1S/C13H15N3O3/c14-10-11-9-12(16(17)18)3-4-13(11)19-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 |
Clé InChI |
HEMGZFNDIDKGAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
